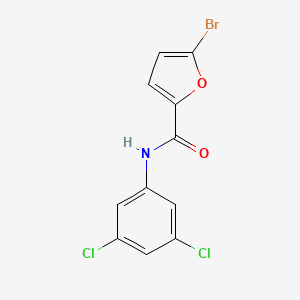
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of compounds known as benzamides, which have been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to possess a range of other biochemical and physiological effects. For example, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide-based therapies for cancer treatment. Another area of research could focus on the potential use of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 2-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to yield the final product, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)20-16(22)14-8-12(4-7-15(14)17)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCLDUNDMETEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

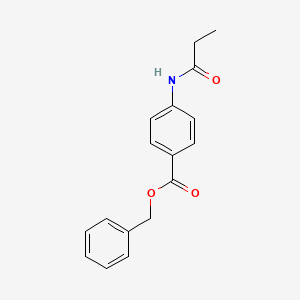
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
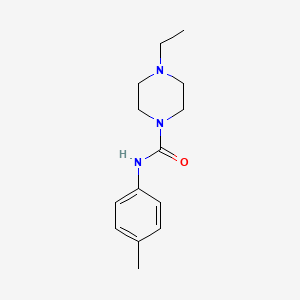
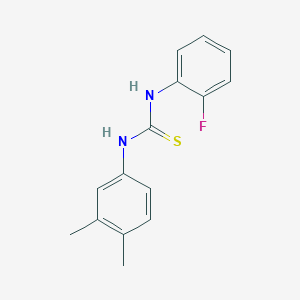
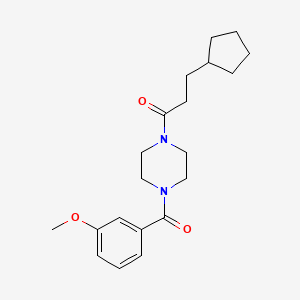
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
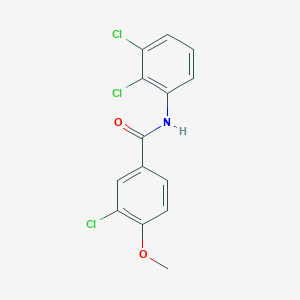
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)


![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

